molecular formula C10H13BN2O3 B3186262 5-Acrylamido-2-(aminomethyl)phenylboronic acid CAS No. 1217500-77-0

5-Acrylamido-2-(aminomethyl)phenylboronic acid

Cat. No.: B3186262
CAS No.: 1217500-77-0
M. Wt: 220.04 g/mol
InChI Key: NBTGYNPSMSRPPF-UHFFFAOYSA-N
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Description

5-Acrylamido-2-(aminomethyl)phenylboronic acid is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both an acrylamido group and a boronic acid moiety, which confer distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acrylamido-2-(aminomethyl)phenylboronic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acrylamido-2-(aminomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The acrylamido group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid moiety under mild conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted boronic acids or esters.

Scientific Research Applications

5-Acrylamido-2-(aminomethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of sensors for detecting biomolecules such as glucose.

    Industry: The compound is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-Acrylamido-2-(aminomethyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The acrylamido group can undergo polymerization reactions, allowing the compound to be incorporated into polymeric materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the acrylamido group, making it less versatile in polymerization reactions.

    2-(Aminomethyl)phenylboronic acid: Lacks the acrylamido group, limiting its applications in materials science.

    Acrylamido phenylboronic acid: Similar structure but may have different reactivity and applications.

Uniqueness

5-Acrylamido-2-(aminomethyl)phenylboronic acid is unique due to the presence of both the acrylamido and boronic acid functionalities, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-(aminomethyl)-5-(prop-2-enoylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O3/c1-2-10(14)13-8-4-3-7(6-12)9(5-8)11(15)16/h2-5,15-16H,1,6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTGYNPSMSRPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C=C)CN)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675140
Record name [5-(Acryloylamino)-2-(aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-77-0
Record name [5-(Acryloylamino)-2-(aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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